molecular formula C13H11NO4S B1325523 Methyl 5-(2-methoxynicotinoyl) thiophene-2-carboxylate CAS No. 898786-17-9

Methyl 5-(2-methoxynicotinoyl) thiophene-2-carboxylate

Cat. No.: B1325523
CAS No.: 898786-17-9
M. Wt: 277.3 g/mol
InChI Key: FXJDQKHAHYYUQZ-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxynicotinoyl) thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring fused with a pyridine moiety, making it a valuable compound in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-methoxynicotinoyl) thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxypyridine-3-carboxylic acid with thiophene-2-carboxylic acid under esterification conditions. The reaction is often catalyzed by acid catalysts like sulfuric acid or p-toluenesulfonic acid, and the esterification is carried out in the presence of methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-(2-methoxynicotinoyl) thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-(2-methoxynicotinoyl) thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(2-methoxynicotinoyl) thiophene-2-carboxylate is unique due to its specific combination of a methoxypyridine moiety with a thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .

Properties

IUPAC Name

methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-17-12-8(4-3-7-14-12)11(15)9-5-6-10(19-9)13(16)18-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJDQKHAHYYUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)C2=CC=C(S2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642170
Record name Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-17-9
Record name Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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